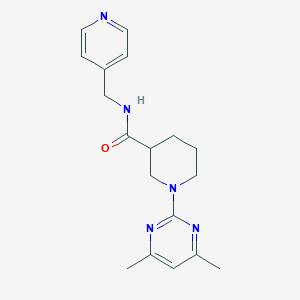

1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide

CAS No.:

Cat. No.: VC14962502

Molecular Formula: C18H23N5O

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N5O |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C18H23N5O/c1-13-10-14(2)22-18(21-13)23-9-3-4-16(12-23)17(24)20-11-15-5-7-19-8-6-15/h5-8,10,16H,3-4,9,11-12H2,1-2H3,(H,20,24) |

| Standard InChI Key | IKDRAWJYSQHLRL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)C |

Introduction

The compound 1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide is a complex organic molecule belonging to the class of amides and heterocyclic compounds. It features a piperidine core with substituents including pyrimidine and pyridine rings, which are of significant interest in medicinal chemistry due to their potential biological activities. This compound is closely related to 1-(4,6-dimethyl-2-pyrimidinyl)-N-(2-pyridylmethyl)-3-piperidinecarboxamide, which has been extensively studied for its therapeutic potential.

Potential Biological Activities

Compounds with similar structures to 1-(4,6-dimethyl-2-pyrimidinyl)-N-(4-pyridylmethyl)-3-piperidinecarboxamide are often investigated for their potential as therapeutic agents. They may act as inhibitors or modulators of enzymes involved in cellular signaling pathways, such as protein kinases.

| Potential Application | Mechanism |

|---|---|

| Anticancer Agents | Inhibition of specific kinases involved in cancer cell proliferation |

| Neurological Disorders | Modulation of neurotransmitter transporters or receptors |

Pyrido[3,4-d]pyrimidine Derivatives

These compounds have been studied for their anticancer properties, showing selective activity against certain cancer cell lines. They are synthesized using palladium-catalyzed cross-coupling reactions and have potential as targeted chemotherapeutic agents .

Piperidine Derivatives

Piperidine-based compounds have been explored for their interactions with monoamine transporters, demonstrating high affinity for dopamine and norepinephrine transporters .

Pyrimidine-Based Compounds

Pyrimidine derivatives, such as N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide, are also of interest in medicinal chemistry due to their potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume